molecular formula C13H10FNO2 B5749920 4-fluorophenyl phenylcarbamate

4-fluorophenyl phenylcarbamate

Cat. No. B5749920
M. Wt: 231.22 g/mol
InChI Key: MRANMUJLVDMWPX-UHFFFAOYSA-N
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Description

4-fluorophenyl phenylcarbamate, also known as 4-FPPhC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of phenylcarbamate and has a fluorine atom attached to the phenyl ring, which makes it a unique compound with distinct properties.

Scientific Research Applications

Cardiovascular Research

4-Fluorophenyl phenylcarbamate derivatives have been explored in cardiovascular research. Goněc et al. (2008) synthesized aryloxyaminopropanols with variations in alkyl substitution of phenylcarbamate for potential impact on cardiovascular functions like hypertension and ischemic cardiac disease. These compounds exhibited beta-antiadrenergic and vasodilatative activities in vitro, impacting heart rate and response to isoprenaline in guinea pig atria and rat aorta strips (Goněc, Račanská, & Csöllei, 2008).

Pharmacological Evaluation

Kráľová et al. (2018) evaluated phenylcarbamic acid derivatives, including 4-fluorophenyl phenylcarbamate, for their effects on cardiovascular functions. These compounds were analyzed for antiarrhythmic efficacy and effects on heart rate and arterial contraction in rats. The study found varying efficacy related to the chemical structure, indicating the potential for further pharmacological research (Kráľová, Račanská, Vicenova, Boselova, Malík, & Stankovičová, 2018).

Radiopharmaceutical Synthesis

Olma, Ermert, and Coenen (2006) explored the synthesis of 4-[18F]fluorophenylurea derivatives for potential use in radiopharmaceutical applications. The study focused on the efficient synthesis of these compounds, which could have implications in medical imaging and diagnostics (Olma, Ermert, & Coenen, 2006).

Nanotechnology

Chen et al. (2007) investigated the supramolecular assembly of fluorinated carbamate derivatives, including 4-fluorophenyl phenylcarbamate, in the context of nanotechnology. They explored the formation of nanostructures like nanofibers and nanospirals, which have implications in materials science and engineering (Chen, Ma, Zhang, Hu, & Liu, 2007).

Antitubercular Agents

Khunt et al. (2012) synthesized a series of N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles, including derivatives of 4-fluorophenyl phenylcarbamate, and evaluated them for antitubercular activity. This study is significant for the development of new treatments against tuberculosis (Khunt, Khedkar, Chawda, Chauhan, Parikh, & Coutinho, 2012).

properties

IUPAC Name

(4-fluorophenyl) N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-10-6-8-12(9-7-10)17-13(16)15-11-4-2-1-3-5-11/h1-9H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRANMUJLVDMWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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